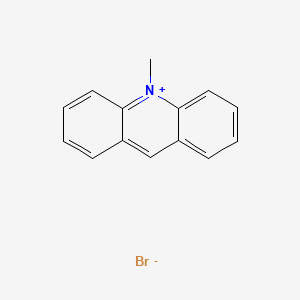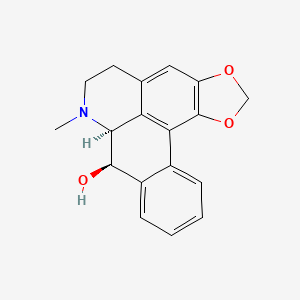![molecular formula C17H22NO+ B14744517 2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium](/img/structure/B14744517.png)
2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium is a chemical compound with the molecular formula C17H21NO and a molecular weight of 255.35 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Méthodes De Préparation
The synthesis of 2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium involves several steps. The synthetic route typically includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The furan ring is then alkylated with a suitable alkylating agent to introduce the furanylmethyl group.
Ammonium formation: The final step involves the reaction of the alkylated furan with an appropriate amine to form the ammonium compound.
Analyse Des Réactions Chimiques
2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used in biochemical assays to investigate its interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic effects and its mechanism of action in biological systems.
Mécanisme D'action
The mechanism of action of 2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium can be compared with other similar compounds, such as:
Furan-2-ylmethylamine: This compound has a similar furan ring structure but lacks the additional alkyl and phenyl groups.
3-methyl-1-(4-methylphenyl)but-3-enylamine: This compound shares the alkyl and phenyl groups but does not contain the furan ring.
Furanylmethylamines: A class of compounds with varying alkyl and aryl substituents on the furan ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H22NO+ |
|---|---|
Poids moléculaire |
256.36 g/mol |
Nom IUPAC |
furan-2-ylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]azanium |
InChI |
InChI=1S/C17H21NO/c1-13(2)11-17(15-8-6-14(3)7-9-15)18-12-16-5-4-10-19-16/h4-10,17-18H,1,11-12H2,2-3H3/p+1/t17-/m0/s1 |
Clé InChI |
KFBRGCKMQKZGPT-KRWDZBQOSA-O |
SMILES isomérique |
CC1=CC=C(C=C1)[C@H](CC(=C)C)[NH2+]CC2=CC=CO2 |
SMILES canonique |
CC1=CC=C(C=C1)C(CC(=C)C)[NH2+]CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


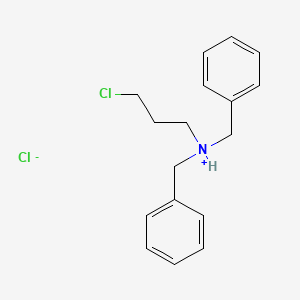
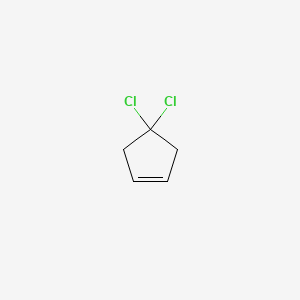
![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
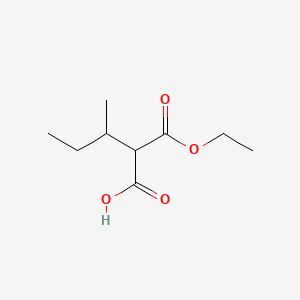
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)
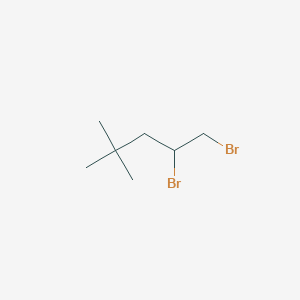
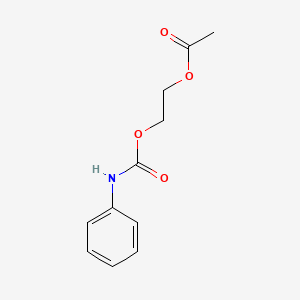
![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)
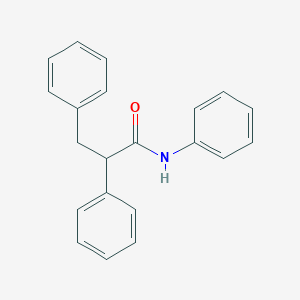
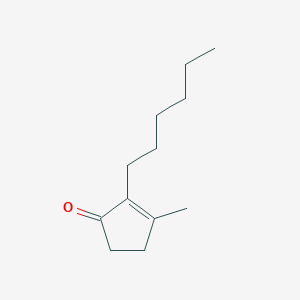
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-](/img/structure/B14744502.png)
